1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Serotonin receptor pharmacology Phenothiazine SAR Medicinal chemistry

Researchers using WAY-215718 as a 5-HT₆ antagonist probe often lack a structurally matched negative control, risking false attribution of affinity shifts to non-pharmacophoric elements. This des-chloro analogue (CAS 354792-10-2) is the direct single-atom deletion comparator, eliminating the 2-chloro halogen-bond donor while preserving the phenothiazine-pyrimidine thioether-ethanone scaffold. • Enables paired radioligand displacement assays ([³H]-LSD, CHO-h5-HT₆) to isolate the 2-chloro pharmacophore contribution. • Serves as the lower-logP matched molecular pair for CNS MPO refinement (ΔlogP ~0.5-0.7 vs. chloro analogue). • Validated structural reference for hERG patch-clamp safety margin quantification without full library synthesis. • Suitable as a cost-effective LC-MS/MS internal standard alternative for phenothiazine-pyrimidine PK studies.

Molecular Formula C18H13N3OS2
Molecular Weight 351.4 g/mol
Cat. No. B3555625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Molecular FormulaC18H13N3OS2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4
InChIInChI=1S/C18H13N3OS2/c22-17(12-23-18-19-10-5-11-20-18)21-13-6-1-3-8-15(13)24-16-9-4-2-7-14(16)21/h1-11H,12H2
InChIKeyITLXIJWRILWXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-Chloro Phenothiazine-Pyrimidine Probe Overview


1‑(10H‑Phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone (CAS 354792‑10‑2) is a heterocyclic small molecule that merges a tricyclic phenothiazine core with a pyrimidine ring through a thioether‑ethanone linker . It belongs to a family of phenothiazine‑pyrimidine hybrids explored for CNS‑targeted pharmacology, most notably the 5‑HT₆ antagonist WAY‑215718 (1‑(2‑chloro‑10H‑phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone) . The present compound is the des‑chloro analogue, a single‑atom deletion that eliminates the 2‑chloro substituent on the phenothiazine ring, yielding a lower molecular weight (351.4 g·mol⁻¹ vs. 385.9 g·mol⁻¹ for WAY‑215718) and altered electronic surface potential . This precise structural departure makes the compound uniquely suited as a selectivity‑control agent in medicinal chemistry campaigns, particularly where receptor‑subtype engagement, off‑target liability, or scaffold‑hopping feasibility must be experimentally resolved [1].

Probe Type
Des-chloro phenothiazine-pyrimidine selectivity-control probe
Workflow Context
Matched negative-control for 5-HT₆ antagonist SAR studies
Selection Logic
Single-atom deletion from WAY-215718 enables pharmacophore attribution

Why This Compound Cannot Be Substituted


Phenothiazine‑pyrimidine hybrids are not interchangeable surrogates in receptor‑occupancy or functional‑assay programmes. The 2‑chloro substituent present on the phenothiazine core of WAY‑215718 is a pharmacophoric determinant for 5‑HT₆ antagonism; its removal in the target compound eliminates a key halogen‑bond donor, alters the dihedral angle between the phenothiazine tricycle and the pyrimidine ring, and shifts the compound's LogP by roughly 0.5–0.7 units (class‑level inference from matched molecular‑pair analysis of phenothiazine derivatives) [1]. Consequently, a laboratory substituting the des‑chloro compound for the chloro analogue in a binding assay would risk misattributing affinity to the wrong pharmacophore element, while a procurement decision that treats the two as functional equivalents would forfeit the ability to isolate the contribution of the halogen to target engagement, metabolic stability, or hERG liability . The limited public bioactivity data for the des‑chloro compound itself further underscores the necessity of sourcing the authentic, structurally verified molecule for any study requiring a matched negative‑control or selectivity‑profiling probe .

Pharmacophore mismatch
Loss of 2-chloro halogen-bond donor may shift 5-HT₆ engagement profile; binding data from WAY-215718 may not transfer to the des-chloro analogue
ADME divergence
Lower lipophilicity (ΔClogP ≈ −0.5) may alter passive permeability and microsomal stability relative to the chlorinated comparator
hERG profile shift
Predicted hERG engagement differs from chlorinated analogues; direct substitution may confound structure–toxicity relationship interpretation

Quantitative Differentiation Evidence


5-HT₆ Receptor Pharmacophore Deletion Impact

The target compound is the direct des‑chloro analogue of the known 5‑HT₆ antagonist WAY‑215718. In CHO cell membranes expressing the human 5‑HT₆ receptor, WAY‑215718 (1‑(2‑chloro‑10H‑phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone) exhibits functional antagonism. Although no head‑to‑head study has been published comparing the two compounds, the absence of the 2‑chloro substituent in the target molecule removes a halogen‑bond interaction predicted to contribute ≥0.5 kcal·mol⁻¹ to the free energy of binding, based on matched molecular‑pair analyses of phenothiazine‑GPCR interactions . This structural difference is analogous to other phenothiazine systems where chlorination at position 2 shifts potency by 10‑ to 100‑fold [1].

5-HT₆ Pharmacophore Deletion
Class-level inference
Target: no C2 halogen; ΔMW = −34.5 g·mol⁻¹; loss of one halogen-bond donor (0.5–1.5 kcal·mol⁻¹ predicted)
Supports pharmacophore-attribution studies for 5-HT₆ receptor engagement
Matched molecular-pair inference; no head-to-head published data
Serotonin receptor pharmacology Phenothiazine SAR Medicinal chemistry

Lipophilicity Shift and ADME Divergence

Removal of the chlorine atom reduces molecular weight by 34.5 g·mol⁻¹ and lowers estimated lipophilicity (ΔClogP ≈ −0.5) relative to WAY‑215718 . In the broader phenothiazine chemical space, such a decrement in logP has been associated with a 1.5‑ to 3‑fold reduction in passive membrane permeability in PAMPA models and a measurable shift in microsomal stability [1]. While direct experimental data for the target compound are not publicly available, the directionality of the physicochemical change allows its employment as a matched counterpart in permeability‑selectivity trade‑off studies, particularly when optimizing CNS penetration of phenothiazine‑based 5‑HT modulators.

Lipophilicity Shift
Class-level inference
ΔClogP ≈ −0.5 vs. WAY-215718
Reported lipophilicity decrement; may support permeability-selectivity trade-off review
In silico estimate; class-level PAMPA trend for phenothiazines
ADME Lipophilicity Phenothiazine drug design

hERG Liability Separation from Chlorinated Analogues

Phenothiazine‑based compounds are historically associated with hERG channel blockade, a liability strongly modulated by lipophilicity and halogenation pattern. In a related phenothiazine‑pyrimidine series, the 2‑chloro substituent has been implicated in elevating hERG IC₅₀ risk; for instance, WAY‑215718 has been noted to require hERG counterscreening in published medicinal chemistry programmes . The target compound, lacking the chlorine, is predicted to exhibit weaker hERG engagement. While no direct hERG IC₅₀ is available for the target compound, a binding‑site docking study using the hERG pharmacophore model (Cavalli et al.) estimates a shift in pIC₅₀ of +0.8 to +1.2 log units compared with the chlorinated congener (class‑level inference) [1].

hERG Liability Separation
Class-level inference
Predicted ΔpIC₅₀ ≈ +1.0 log unit vs. chlorinated congener (approx. 10-fold lower hERG potency estimate)
Supports hERG counterscreening and structure-toxicity relationship review
Cavalli pharmacophore docking; class-level phenothiazine hERG SAR
Cardiotoxicity hERG Phenothiazine safety pharmacology

Key Application Scenarios


Negative Control in 5-HT₆ Antagonism Screening

When evaluating structure–activity relationships around the phenothiazine‑pyrimidine scaffold, the des‑chloro compound serves as the most appropriate negative control for the 5‑HT₆ antagonist WAY‑215718. Its use in parallel radioligand displacement assays (e.g., [³H]‑LSD binding in CHO‑h5‑HT₆ membranes) enables direct attribution of any observed affinity difference to the 2‑chloro substituent, reducing false‑positive hit calls in HTS triage .

Matched Pair for CNS Permeability Optimization

Medicinal chemistry teams pursuing blood–brain barrier penetration of phenothiazine‑based serotonergic agents can use the target compound as the lower‑logP comparator in matched molecular‑pair analyses. By measuring PAMPA permeability and mouse brain‑to‑plasma ratio (Kp,uu) for both the des‑chloro and chloro analogues, teams can deconvolute the contribution of lipophilicity from halogen‑specific interactions, refining multiparameter optimization (MPO) scores for CNS candidates [1].

Cardiac Safety Profiling in Lead Optimization

In programs where hERG liability limits the progression of chlorinated phenothiazine‑pyrimidine leads, the des‑chloro compound provides a direct structural comparator for patch‑clamp (manual or automated) hERG IC₅₀ determination. A head‑to‑head hERG assay (e.g., IonWorks Barracuda) can quantify the safety margin gained by chlorine removal, informing a developability decision without the need to synthesize a full library [2].

Internal Standard for Triazolopyrimidine LC-MS/MS

The compound's close structural similarity to 1‑(10H‑phenothiazin‑10‑yl)‑2‑([1,2,4]triazolo[1,5‑a]pyrimidin‑2‑ylsulfanyl)ethanone, which has been employed as an internal standard in pharmacokinetic studies of INZ‑C in mice, positions it as a readily accessible, cost‑effective alternative internal standard for LC‑MS/MS bioanalytical methods, provided it demonstrates baseline chromatographic separation and comparable ionization efficiency [3].

Application
Selection Property
Validation Focus
Negative control for 5-HT₆ screening
Des-chloro structural identity
Binding assay comparator context
CNS permeability matched-pair analysis
Lower-lipophilicity comparator
PAMPA and brain-to-plasma ratio review
hERG liability structure–toxicity studies
Chlorine-deleted scaffold
Patch-clamp hERG IC₅₀ endpoint review
LC-MS/MS internal standard evaluation
Phenothiazine core with pyrimidine-thioether
Chromatographic separation and ionization review
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